![molecular formula C16H31NO3 B3026328 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide CAS No. 2097561-20-9](/img/structure/B3026328.png)
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide
Overview
Description
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide (CAS 3102-57-6), commonly referred to as C2-Ceramide or N-Acetylsphingosine, is a bioactive sphingolipid derivative. It features a 13-carbon unsaturated hydrocarbon chain (tridecenyl group) with a trans double bond at the 3E position, a hydroxymethyl group at C1, and a hydroxyl group at C2 in the (1S,2R) stereochemical configuration . Its molecular formula is C20H39NO3 (molecular weight: 341.5 g/mol), and it serves as a critical intermediate in ceramide metabolism, influencing cellular processes such as apoptosis and membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide typically involves multi-step organic reactions. One common approach is the condensation of a long-chain fatty acid derivative with an amine, followed by selective reduction and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hydrocarbon chain can be reduced to a single bond.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Overview
- Molecular Formula : C16H31NO3
- Molecular Weight : 285.4 g/mol
- CAS Number : 2097561-20-9
The synthesis of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide typically involves multi-step organic reactions. Common methods include the condensation of long-chain fatty acid derivatives with amines, followed by selective reduction and functional group modifications. The reaction conditions require controlled temperatures and specific catalysts to optimize yield and purity.
Synthetic Routes
Method | Description |
---|---|
Condensation | Long-chain fatty acid derivative reacts with an amine. |
Reduction | Selective reduction of double bonds or functional groups. |
Functional Group Modification | Alteration of hydroxyl or amide groups for desired properties. |
Chemistry
This compound serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical reactions including oxidation, reduction, and substitution reactions.
Biology
In biological research, this compound is studied for its role in cellular signaling and metabolic pathways. Notably, it has been shown to modulate protein interactions within cell membranes, influencing cellular responses to stress and apoptosis .
Case Study: Lipotoxic Cardiomyopathy
Research indicates that dietary administration of C2 ceramide at a concentration of 100 µM can induce lipotoxic cardiomyopathy in Drosophila models. This condition is characterized by increased heart dimensions and reduced contractile function .
Medicine
The therapeutic potential of this compound is being investigated for various diseases linked to dysregulated sphingolipid metabolism. Its ability to influence apoptosis and inflammation makes it a candidate for treating metabolic disorders .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. It serves as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane fluidity, and influence gene expression. These effects are mediated through its binding to receptors or enzymes, leading to downstream signaling events and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varied Chain Lengths
(a) N-[(2R,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]acetamide (CAS not specified)
- Molecular Formula: C20H39NO3 (same as the target compound).
- Key Differences :
- Chain length: Contains an 18-carbon octadecenyl group (vs. 13-carbon tridecenyl in C2-Ceramide).
- Stereochemistry: (2R,3R) configuration (vs. 1S,2R in C2-Ceramide).
- Functional groups: Two hydroxyl groups at C1 and C3 (vs. hydroxymethyl at C1 and hydroxyl at C2).
(b) N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide (CAS 76062-98-1)
- Molecular Formula: C26H51NO3 (molecular weight: 441.7 g/mol).
- Key Differences :
- Acyl chain: Octanamide (8-carbon) replaces the acetyl group in C2-Ceramide.
- Hydrocarbon chain: Heptadecenyl (17-carbon) vs. tridecenyl (13-carbon).
- Impact: Increased acyl chain length enhances lipophilicity, likely improving interaction with lipid bilayers but reducing metabolic turnover rates .
Functional Group Variations
(a) Chloramphenicol (CAP, CAS 56-75-7)
- Molecular Formula : C11H12Cl2N2O5 (molecular weight: 323.1 g/mol).
- Key Differences :
- Aromatic nitro and dichloro substituents replace the hydrocarbon chain.
- Configuration: (1R,2R) stereochemistry.
- Impact : CAP exhibits broad-spectrum antibiotic activity due to its nitro group and aromatic structure, unlike C2-Ceramide’s role in lipid signaling .
(b) Tetraacetylphytosphingosine (CAS 13018-48-9)
- Molecular Formula: C26H47NO7 (molecular weight: 485.6 g/mol).
- Key Differences : Four acetyloxy groups replace hydroxyl/hydroxymethyl groups in C2-Ceramide.
- Impact : Acetylation increases steric bulk and reduces hydrogen-bonding capacity, altering its solubility and enzymatic processing in lipid pathways .
Stereochemical and Positional Isomerism
(a) Hexadecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl] (CAS 1228440-96-7)
- Molecular Formula: C30H59NO3 (molecular weight: 481.8 g/mol).
- Key Differences :
- Acyl chain: Hexadecanamide (16-carbon) vs. acetyl in C2-Ceramide.
- Stereochemistry: Matches C2-Ceramide’s (1S,2R) configuration.
- Impact : Extended acyl chain significantly increases molecular weight (481.8 vs. 341.5 g/mol), favoring lipid raft localization but limiting cytosolic mobility .
(b) N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]acetamide
- Molecular Formula: C20H39NO3 (same as C2-Ceramide).
- Key Differences : (1R,2R) stereochemistry vs. (1S,2R) in the target compound.
- Impact : Altered stereochemistry disrupts binding to ceramidases and sphingosine kinases, reducing metabolic activity .
Data Tables
Table 1. Structural and Physical Properties Comparison
Biological Activity
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide, commonly known as C2 ceramide (d14:1/2:0), is a bioactive sphingolipid that has garnered significant attention for its diverse biological activities. This compound plays a crucial role in cellular signaling, metabolism, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H31NO3, with a molecular weight of 285.43 g/mol. Its structure includes a long hydrocarbon chain with hydroxyl and amide functional groups that contribute to its unique biological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H31NO3 |
Molecular Weight | 285.43 g/mol |
Boiling Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the condensation of a long-chain fatty acid derivative with an amine. Subsequent steps may include selective reduction and functional group modifications to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
This compound exhibits several biological activities:
Cellular Signaling: It is involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The compound acts on sphingolipid pathways, influencing cellular responses to stress and inflammation.
Metabolic Effects: Research indicates that this ceramide can modulate lipid metabolism and insulin sensitivity. It has been shown to induce lipotoxic cardiomyopathy in model organisms like Drosophila when administered in dietary studies.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Cardiovascular Research: In a study examining the effects of ceramides on heart health, it was found that elevated levels of C2 ceramide are associated with increased risk of heart disease due to its role in lipid metabolism dysregulation.
- Cancer Studies: Another investigation revealed that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests its potential as an adjunct therapy in cancer treatment .
- Neuroprotective Effects: Preliminary research indicates that this compound may offer neuroprotective benefits by modulating inflammatory responses in neurodegenerative diseases .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:
Compound Name | Structure Type | Biological Activity |
---|---|---|
N-Acetyl-D-erythro-Sphingosine (C14) | Ceramide | Anti-inflammatory |
Docosanamide (C22) | Long-chain amide | Lipid metabolism modulation |
Hexadecanamide | Fatty acid derivative | Cell signaling |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide, and what challenges arise in stereochemical control?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from sphingosine analogs or substituted acetamides. For example, outlines a method using substituted phenols reacted with acetyl chloride derivatives, while highlights ceramide-like structures synthesized via condensation of sphingoid bases with fatty acids. Key challenges include maintaining the (1S,2R,3E) stereochemistry during hydroxylation and trans-alkene formation. Techniques like chiral chromatography or enzymatic resolution are critical for enantiomeric purity .
Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography (as in ) resolves absolute stereochemistry, while NMR (1H, 13C, COSY, HSQC) confirms backbone connectivity and functional groups. For instance, the 2-hydroxy and hydroxymethyl groups produce distinct proton couplings (δ ~3.5–4.0 ppm) and hydroxyl peaks in DEPT-134. Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns confirming the tridecenyl chain .
Q. What protocols are recommended for assessing purity and stability under laboratory conditions?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210 nm, as described in for related acetamides. Stability studies involve accelerated degradation (40°C/75% RH for 4 weeks) followed by LC-MS to detect hydrolysis products (e.g., free sphingoid base or acetic acid). Antioxidants like BHT are often added to prevent alkene oxidation .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the bioactivity of this compound in lipid signaling pathways?
- Methodological Answer : In vitro assays using sphingolipid-deficient cell lines (e.g., LY-B cells) can assess ceramide-like activity. Dose-response curves (0.1–50 μM) measure effects on apoptosis (caspase-3 activation) or autophagy (LC3-II/LC3-I ratio). For in vivo models, zebrafish embryos are dosed via microinjection (1–10 ng/embryo) to study developmental toxicity ( ). Confocal microscopy tracks fluorescently labeled analogs in membrane microdomains .
Q. How does the stereochemistry at C1 and C2 influence membrane permeability and target binding?
- Methodological Answer : Comparative studies using epimeric analogs (e.g., 1R,2S vs. 1S,2R) reveal stereospecific interactions. Molecular dynamics simulations (Amber or GROMACS) model lipid bilayer insertion, while surface plasmon resonance quantifies binding affinity to ceramide-activated proteins (e.g., protein kinase Cζ). notes that the erythro configuration (1S,2R) enhances binding to lipid rafts by 3–5 fold vs. threo isomers .
Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?
- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., d7-acetamide) improves sensitivity (LOQ ~0.1 ng/mL). Solid-phase extraction (C18 cartridges) isolates the compound from plasma proteins. Ion suppression from phospholipids is mitigated using HILIC columns. ’s predicted logP (~4.2) guides solvent selection for recovery optimization .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer : Tools like GLORY (GlyceroLipid metabolome predictOR) simulate oxidation of the tridecenyl chain and hydrolysis of the acetamide group. ADMET Predictor (Simulations Plus) estimates hepatic clearance (e.g., CYP3A4-mediated) and Ames test mutagenicity. ’s GHS toxicity data (Category 1B skin corrosion) inform in silico toxicity models .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Meta-analyses of public datasets (e.g., ChEMBL, PubChem BioAssay) identify confounding factors like impurity profiles (e.g., ≥98% purity required). Orthogonal assays (e.g., ceramidase inhibition vs. ceramide synthase activation) clarify mechanisms. ’s case study on related acetamides demonstrates batch-to-batch variability in apoptosis induction (±15%) due to residual solvents .
Q. How do structural modifications (e.g., alkyl chain length, hydroxyl position) affect physicochemical properties?
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-3-4-5-6-7-8-9-10-11-12-16(20)15(13-18)17-14(2)19/h11-12,15-16,18,20H,3-10,13H2,1-2H3,(H,17,19)/b12-11+/t15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDUQSUHEWFQMO-HMUVLFPJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.